4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione
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Overview
Description
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione is a complex organic compound that features a piperazine ring substituted with cyclohexanecarbonyl and thiophen-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine ring. The cyclohexanecarbonyl group can be introduced through acylation reactions, while the thiophen-2-yl group can be added via alkylation or cross-coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-yl derivatives: Compounds containing the thiophen-2-yl group, such as thiophene-2-carboxylic acid ethyl ester.
Piperazine derivatives: Compounds with a piperazine ring, such as 1-benzylpiperazine.
Uniqueness
4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione stands out due to its combination of cyclohexanecarbonyl and thiophen-2-yl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
89508-14-5 |
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Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(cyclohexanecarbonyl)-1-(2-thiophen-2-ylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C17H22N2O3S/c20-15-11-18(17(22)13-5-2-1-3-6-13)12-16(21)19(15)9-8-14-7-4-10-23-14/h4,7,10,13H,1-3,5-6,8-9,11-12H2 |
InChI Key |
CLNAOJJKBNWQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(=O)N(C(=O)C2)CCC3=CC=CS3 |
Origin of Product |
United States |
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